molecular formula C9H12FNO2 B8398592 2-Amino-2-(4-fluorophenyl)propane-1,3-diol

2-Amino-2-(4-fluorophenyl)propane-1,3-diol

Cat. No. B8398592
M. Wt: 185.20 g/mol
InChI Key: FVAQBIZQQXPLCE-UHFFFAOYSA-N
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Patent
US08835465B2

Procedure details

A suspension of 2-(4-fluorophenyl)-2-nitroproane-1,3-diol (Method 11; 4.5 g, 20.9 mmol) and Raney nickel (0.45 g, 5.23 mmol) in MeOH (50 ml) was degassed and stirred under H2 (48 psi) for 2 hours. The catalyst was removed by filtration. The filtrate was concentrated and recrystallized from hexane:EtOAc (1:1) to give the title compound (2.35 g, 61%) as a white solid. NMR (400 MHz) □ 7.55 (m, 2H), 7.07 (m, 2H), 4.65 (t, J=5.2 Hz, 2H), 3.49 (m, 4H), 1.76 (s, 2H).
Name
2-(4-fluorophenyl)-2-nitroproane-1,3-diol
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
FC1C(NC2C=C(OC(C)C)NN=2)=NC([NH:10][C@H:11]([C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=2)[CH2:12][OH:13])=C(C=1)C#N.[CH3:31][OH:32]>[Ni]>[NH2:10][C:11]([C:14]1[CH:15]=[CH:16][C:17]([F:20])=[CH:18][CH:19]=1)([CH2:12][OH:13])[CH2:31][OH:32]

Inputs

Step One
Name
2-(4-fluorophenyl)-2-nitroproane-1,3-diol
Quantity
4.5 g
Type
reactant
Smiles
FC=1C(=NC(=C(C#N)C1)N[C@@H](CO)C1=CC=C(C=C1)F)NC1=NNC(=C1)OC(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
0.45 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
stirred under H2 (48 psi) for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane:EtOAc (1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(CO)(CO)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.